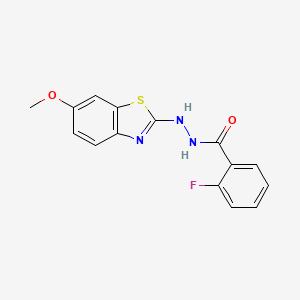

2-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-fluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a methoxy group, and a hydrazide group . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazoles are typically synthesized through the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzothiazole ring is aromatic and therefore relatively stable, but the nitrogen and sulfur atoms in the ring, as well as the methoxy and hydrazide groups, could potentially participate in various chemical reactions .Applications De Recherche Scientifique

Fluorescent Probes for Sensing Applications

One study explores the application of benzothiazole derivatives as fluorescent probes. The research discusses how benzothiazole analogs are suitable for sensing metal cations like magnesium and zinc. Their sensitivity to pH changes, resulting in fluorescence enhancement under basic conditions, highlights their potential as valuable tools in biochemical and medical research for sensing applications (Tanaka et al., 2001).

Analgesic and Antiproliferative Activities

Another area of application is in the synthesis of benzohydrazide derivatives for their analgesic, antifungal, antibacterial, and antiproliferative properties. Research indicates that some newly synthesized compounds show promising analgesic activity and in vitro antiproliferative activity, suggesting potential uses in developing new therapeutics (Vijaya Raj et al., 2007).

Anticancer Activity

The cytotoxicity and anticancer activity of isoxazole derivatives of benzothiazoles have been evaluated, showing significant effectiveness against various cancer cell lines. These studies have revealed mechanisms involving cell cycle arrest and apoptosis, suggesting the therapeutic potential of benzothiazole derivatives in cancer treatment (Kumbhare et al., 2014).

Antimicrobial Activity

The antimicrobial activities of pyridine derivatives based on benzothiazoles have been investigated, revealing modest to variable efficacy against bacteria and fungi. These findings open avenues for the development of new antimicrobial agents (Patel et al., 2011).

PET Imaging Agents

In the field of diagnostic imaging, fluorinated benzothiazoles have been studied as potential positron emission tomography (PET) cancer imaging agents. This research underscores the role of fluorinated benzothiazoles in developing novel probes for imaging applications, especially in tracking tyrosine kinase activity in cancers (Wang et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds have shown strong antimicrobial action against various microbial species .

Mode of Action

It is known that similar compounds interact with microbial species, leading to their inhibition . The compound’s bioactive nature is designated by global reactivity parameters containing a high hardness value of 1.34 eV and a lower softness value of 0.37 eV .

Biochemical Pathways

The antimicrobial and antifungal activities suggest that it may interfere with essential biochemical pathways in the targeted organisms, leading to their inhibition .

Result of Action

The compound has shown strong antimicrobial and antifungal activities. For instance, it has shown high activities against the Gram-positive Micrococcus luteus and Gram-negative Escherichia coli . The antifungal activity against the Aspergillus niger and Aspergillus terreus species was also significant .

Action Environment

It is known that factors such as ph, temperature, and presence of other compounds can influence the action of similar compounds .

Orientations Futures

Propriétés

IUPAC Name |

2-fluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S/c1-21-9-6-7-12-13(8-9)22-15(17-12)19-18-14(20)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXJDZMMJMZIKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390786.png)

![(Z)-3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2390787.png)

![N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390792.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2390794.png)

![3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B2390796.png)

![4-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2390800.png)

![4-[[2-[(2,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2390801.png)

![N-(4-methoxybenzyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![4-phenyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2390808.png)